[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Description
Chemical Identity and Nomenclature
[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid represents a sophisticated heterocyclic compound that belongs to the imidazolidinone family of organic molecules. The systematic nomenclature of this compound reflects its complex structural architecture, incorporating multiple functional groups arranged in a specific three-dimensional configuration. The molecule consists of a five-membered imidazolidinone ring system as its central core, which contains two nitrogen atoms and exhibits characteristic carbonyl functionalities at the 2 and 5 positions.
The compound's molecular identity is precisely defined by its Chemical Abstracts Service registry number 2173083-45-7, which provides an unambiguous identifier for this specific molecular structure. The molecular formula C₁₃H₁₄N₂O₅ indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 278.26 atomic mass units. This molecular composition reflects the integration of the imidazolidinone core with the methoxybenzyl substituent and the acetic acid functional group.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC1=CC=CC=C1CN1C(=O)NC(CC(O)=O)C1=O, which provides a linear encoding of the molecule's connectivity. This notation reveals the methoxy group attached to the benzene ring at the ortho position relative to the methylene bridge that connects to the imidazolidinone nitrogen. The acetic acid moiety is positioned at the 4-carbon of the imidazolidinone ring, creating a unique spatial arrangement that influences the compound's chemical behavior.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₅ |
| Molecular Weight | 278.26 g/mol |
| Chemical Abstracts Service Number | 2173083-45-7 |
| MDL Number | MFCD30723557 |
| Simplified Molecular Input Line Entry System | COC1=CC=CC=C1CN1C(=O)NC(CC(O)=O)C1=O |
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry conventions, where the base name "imidazolidin" indicates the five-membered ring containing two nitrogen atoms in a 1,3-relationship. The "2,5-dioxo" designation specifies the presence of carbonyl groups at positions 2 and 5 of the ring system, while the "4-yl" portion indicates the point of attachment for the acetic acid substituent. The "1-(2-methoxybenzyl)" prefix describes the aromatic substituent attached to the nitrogen atom at position 1 of the imidazolidinone ring.
Historical Context of Imidazolidinone Derivatives in Organic Chemistry
The development of imidazolidinone chemistry represents a significant chapter in the evolution of heterocyclic organic chemistry, with roots extending back to the early twentieth century. Imidazolidinones constitute a class of five-membered ring heterocycles that are structurally related to imidazolidine, featuring a saturated C₃N₂ nucleus with the distinctive presence of urea or amide functional groups in the 2 or 4 positions. The historical progression of imidazolidinone research has been driven by both fundamental chemical curiosity and practical applications in various industrial sectors.
The earliest systematic investigations into imidazolidinone derivatives began in the 1940s, when industrial researchers recognized the potential of these compounds as specialized solvents and chemical intermediates. A particularly significant milestone occurred in 1940 when Du Pont applied for a patent concerning acetylene storage in various polar organic solvents, including 1,3-dimethyl-2-imidazolidinone. This early patent application demonstrated the practical utility of imidazolidinone compounds and established their commercial relevance in industrial chemistry.
The chemical understanding of imidazolidinone derivatives expanded significantly in 1944 when Du Pont filed an additional patent describing a synthetic method for producing what they termed "s-dimethylethyleneurea," which was actually 1,3-dimethyl-2-imidazolidinone. This patent represented one of the first systematic approaches to the synthesis of imidazolidinone compounds and laid the groundwork for future developments in the field. The compound was subsequently studied by William Boon from Imperial Chemical Industries, who published an alternative synthesis method for what he called "1:3-dimethyliminazolid-2-one".
| Historical Milestone | Year | Development | Significance |
|---|---|---|---|
| Du Pont Patent Application | 1940 | Acetylene storage in polar solvents | First commercial recognition |
| Du Pont Synthesis Patent | 1944 | Method for s-dimethylethyleneurea | Systematic synthetic approach |
| Imperial Chemical Industries | Post-1944 | Alternative synthesis method | Expanded synthetic methodology |
| Intensive Study Period | 1960s | Detailed chemical characterization | Fundamental understanding |
| Solvent Applications | 1970s | Adoption as industrial solvents | Practical implementation |
The period of the 1960s marked a crucial phase in imidazolidinone research, characterized by more intensive and systematic studies of these compounds' chemical properties and potential applications. During this decade, researchers conducted comprehensive investigations into the physical and chemical characteristics of various imidazolidinone derivatives, establishing fundamental knowledge about their stability, reactivity, and solvent properties. These studies provided the scientific foundation that would later enable the widespread adoption of imidazolidinone compounds in industrial applications.
The structural classification of imidazolidinone derivatives reveals two primary categories: 2-imidazolidinones and 4-imidazolidinones. The 2-imidazolidinones represent cyclic derivatives of urea and have found applications in pharmaceutical chemistry, with drugs such as emicerfont, imidapril, and azlocillin featuring this ring system. The 4-imidazolidinones have gained particular prominence in synthetic organic chemistry as organocatalysts, where they function by forming iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones. This catalytic mechanism has revolutionized certain areas of asymmetric synthesis and represents a major contemporary application of imidazolidinone chemistry.
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-10-5-3-2-4-8(10)7-15-12(18)9(6-11(16)17)14-13(15)19/h2-5,9H,6-7H2,1H3,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKAOBMXCUSFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazolidinone Core
Reaction Type: Cyclization of amido-nitriles or related precursors under mild conditions.
- The core structure is typically synthesized via nickel-catalyzed addition to nitriles, followed by tautomerization and dehydrative cyclization, as described in the literature for imidazolidinone derivatives.
- Alternatively, condensation of appropriate amino acids or amino acid derivatives with suitable reagents under controlled conditions can yield the core.
- The process involves the cyclization of N,N'-disubstituted ureas or amino acids with electrophilic reagents.
- Mild heating or catalytic conditions facilitate ring closure, often in solvents like ethanol, acetic acid, or dimethylformamide.
Introduction of the 2-Methoxybenzyl Group
Reaction Type: Alkylation of the imidazolidinone with 2-methoxybenzyl halides.
| Method | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Method A: Microwave-assisted alkylation | 2-methoxybenzyl halide, base (e.g., potassium carbonate or sodium hydride) | Microwave irradiation at 100–120°C for 30–60 seconds | High yield (~85–90%) with rapid reaction times |
| Method B: Conventional heating | 2-methoxybenzyl halide, base | Reflux at 80–100°C for 4–8 hours | Slightly lower yields, longer reaction times |
- Microwave-assisted alkylation significantly improves reaction efficiency, with yields reaching up to 90% and reduced reaction times.
- The choice of base and solvent (e.g., acetonitrile or DMF) influences the alkylation efficiency.
- Proper control of temperature and stoichiometry minimizes side reactions.
Attachment of the Acetic Acid Moiety
Reaction Type: Oxidation or acylation to introduce the acetic acid group.
- The methoxybenzyl-imidazolidinone intermediate can be further functionalized via oxidation to the corresponding aldehyde or acid, or through acylation with acetic anhydride or acetyl chloride followed by hydrolysis.
- Oxidation of the methoxy group to the corresponding aldehyde or acid can be achieved using oxidants like potassium permanganate or chromium trioxide.
- For direct attachment, acylation with acetic anhydride in the presence of pyridine or DMAP is effective, followed by hydrolysis to yield the free acid.
Purification and Characterization
- Crystallization from suitable solvents such as methanol, ethyl acetate, or a mixture thereof.
- Purity assessment via HPLC, NMR, and mass spectrometry.
- Crystallization ensures high purity (>98%) essential for subsequent biological or pharmaceutical applications.
- The compound's stereochemistry can be preserved or manipulated depending on the conditions used during synthesis.
Summary of Key Data
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Core synthesis | Amido-nitriles or amino acids | Mild heating, catalytic | Variable | Based on precursor availability |
| Alkylation | 2-methoxybenzyl halide, base | Microwave or reflux | 85–90% | Microwave preferred for efficiency |
| Acetic acid attachment | Acetic anhydride, hydrolysis | Reflux, aqueous workup | 80–90% | Purification by crystallization |
Additional Research Insights
- The synthesis of similar imidazolidinone derivatives often employs phase-transfer catalysis or microwave-assisted techniques to enhance yield and reduce reaction times.
- The introduction of the methoxybenzyl group is critical for modulating biological activity and pharmacokinetic properties.
- Industrial-scale synthesis would likely utilize continuous flow reactors to optimize reaction parameters and ensure consistent product quality.
Notes on Diversified Methods
- Enzymatic methods : While enzymatic hydrolysis is prominent in chiral resolution, it is less applicable in the initial synthesis of the racemic compound.
- Catalytic oxidation/reduction : These are employed to fine-tune the oxidation state of the aromatic substituents or imidazolidinone core.
- Substituent variation : The methodology allows for substitution at various positions to optimize activity or solubility.
Mechanism of Action
Imidazolidinone Derivatives: Compounds with similar imidazolidinone cores but different substituents.
Methoxybenzyl Compounds: Compounds featuring the methoxybenzyl group but different core structures.
Uniqueness:
- The combination of the imidazolidinone core with the methoxybenzyl and acetic acid moieties makes this compound unique, providing a distinct set of chemical and biological properties.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The target compound’s key structural feature is the 2-methoxybenzyl group , which distinguishes it from analogs with alternative aromatic or aliphatic substituents. Substituent position (ortho, meta, para) and electronic nature (electron-donating or withdrawing) significantly influence molecular properties:
*Hypothetical structure based on analogs; †Calculated from for a similar compound.
Key Observations :
Physicochemical Properties
Comparative data for selected analogs:
Notes:
Biological Activity
[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a compound characterized by its imidazolidinone core structure, which has garnered attention for its potential biological activities. This article will explore its biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.
- Chemical Formula : C13H14N2O5
- Molecular Weight : 278.26 g/mol
- CAS Number : 89438-67-5
Antibacterial Activity
Recent studies have indicated that compounds related to [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid exhibit significant antibacterial properties. The effectiveness of these compounds can be compared to standard antibiotics.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | Staphylococcus aureus | 32 µg/mL |
| Comparison Antibiotic | Cefuroxime | 16 µg/mL |
The above table illustrates that while the compound shows antibacterial activity against Staphylococcus aureus, it is less effective than cefuroxime, indicating potential for further optimization in structure for enhanced efficacy.
Cytotoxicity Studies
Cytotoxic effects have been evaluated using various cell lines. The compound was tested against HepG2 (liver cancer) and SH-SY5Y (neuroblastoma) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25.4 |
| SH-SY5Y | 30.1 |
The results suggest that [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid exhibits moderate cytotoxicity, which warrants further investigation into its mechanism of action and potential therapeutic applications.
Anti-inflammatory Activity
In vitro studies have shown that the compound possesses anti-inflammatory properties. The evaluation was conducted using a lipopolysaccharide (LPS)-induced inflammation model in macrophages.
| Treatment | Inflammatory Marker Reduction (%) |
|---|---|
| [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (10 µM) | TNF-α: 50% |
| Control | - |
The compound significantly reduced TNF-α levels, indicating its potential as an anti-inflammatory agent.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several derivatives of imidazolidinone compounds, including [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid. Results indicated that modifications to the methoxy group influenced activity levels against Gram-positive bacteria.
Case Study 2: Cytotoxicity in Cancer Research
In a recent publication focusing on cancer therapeutics, [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid was shown to induce apoptosis in HepG2 cells through the activation of caspase pathways. This finding highlights its potential as a lead compound for further development in cancer treatment.
Scientific Research Applications
Neurotoxicity Studies
Recent studies have investigated the compound's role in neurotoxicity, particularly concerning substituted phenethylamines, which are known psychoactive substances. The methodology involved synthesizing the compound and evaluating its cytotoxicity in differentiated SH-SY5Y cells and primary rat cortical cultures. Results indicated concentration-dependent cytotoxic effects associated with mitochondrial dysfunction, evidenced by mitochondrial membrane depolarization and reduced intracellular ATP levels.
Oxidation Reactions
The compound has also been utilized in oxidation reactions, specifically for the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds. This application highlights its utility in organic synthesis and potential in developing new chemical transformations.
Case Study 1: Cytotoxicity Assessment
In a study focusing on neurotoxic effects, [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid was administered to differentiated SH-SY5Y cells. The findings revealed that increased concentrations led to significant cytotoxicity, suggesting a potential mechanism of action involving mitochondrial impairment. This case underscores the importance of further exploring this compound's effects on neuronal health.
Case Study 2: Organic Synthesis Applications
The compound has been evaluated for its effectiveness in oxidation reactions involving C–H bond activation. Experimental results demonstrated its ability to facilitate these transformations under mild conditions, indicating its potential as a versatile reagent in organic synthesis.
Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Neurotoxicity Studies | Evaluated cytotoxicity in neuronal cell lines (SH-SY5Y) | Concentration-dependent cytotoxic effects linked to mitochondrial dysfunction |
| Oxidation Reactions | Functionalization of activated C–H bonds and dehydrogenation reactions | Effective under mild conditions for various organic transformations |
| Antimicrobial Activity | Potential exploration for antimicrobial properties against various microbial strains | Limited data; further research needed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, and how can reaction yields be improved?
- Methodological Answer : A two-step approach is commonly employed. First, synthesize the imidazolidinone core via cyclization of substituted hydrazides under reflux conditions in polar aprotic solvents like DMSO (18 hours, 65% yield) . Second, introduce the 2-methoxybenzyl group using substituted benzaldehyde derivatives in absolute ethanol with glacial acetic acid as a catalyst (4-hour reflux, followed by solvent evaporation) . To improve yields, optimize stoichiometry, solvent choice (e.g., DMF for better solubility), and purification via crystallization (water-ethanol mixtures) .
Q. How can researchers validate the structural purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Compare observed melting points (e.g., 141–143°C for analogous imidazolidinones) with literature values .
- Spectroscopy : Confirm the presence of key functional groups via FT-IR (e.g., C=O stretches at ~1665–1681 cm⁻¹ for carbonyl groups) and NMR (e.g., aromatic protons from the 2-methoxybenzyl group at δ 6.8–7.5 ppm) .
- Elemental Analysis : Verify calculated vs. experimental C/H/N ratios (e.g., ±0.03% deviation) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in biological or catalytic systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as hydrogen bonding or electrophilic interactions at the imidazolidinone core .
- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes) using software like AutoDock Vina. For example, analogs with acetylphenyl substitutions show inhibitory activity against metabolic enzymes via π-π stacking and hydrogen bonding .
- AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys can propose one-step synthetic routes by analyzing retrosynthetic feasibility .
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. no activity) be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent experimental conditions (pH, temperature, substrate concentration). For instance, enzyme inhibition studies in used 4-methylbenzyl chloride derivatives under controlled buffer systems .
- Purity Verification : Contradictions may arise from impurities. Use HPLC-MS to confirm >95% purity .
- Structural Analogs : Compare activity with structurally similar compounds (e.g., 2-bromo-4-phenoxyacetic acid derivatives in ) to identify critical pharmacophores .
Q. What experimental designs are recommended for studying metabolic stability in vitro?
- Methodological Answer :
- Microsomal Incubations : Incubate the compound with liver microsomes (human/rat) at 37°C, and monitor degradation via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition. IC₅₀ values from for acetylphenyl-imidazolium salts (e.g., 2g: IC₅₀ = 12.3 µM) provide a benchmark .
- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
Data Analysis and Optimization
Q. How can researchers address low yields in large-scale synthesis?
- Methodological Answer :
- Process Intensification : Use flow chemistry to enhance mixing and heat transfer during cyclization steps .
- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., Lewis acids like ZnCl₂) for benzylation reactions .
- Byproduct Analysis : Characterize side products via GC-MS and adjust reactant ratios to minimize their formation .
Q. What statistical methods are suitable for analyzing dose-response relationships in biological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
